molecular formula C12H21NO4 B1445189 1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid CAS No. 1427501-93-6

1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid

Cat. No.: B1445189
CAS No.: 1427501-93-6
M. Wt: 243.3 g/mol
InChI Key: TZCMQIKRCZLVQN-UHFFFAOYSA-N
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Description

The compound “1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid” is an organic compound that contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . It is also used for the protection of hydroxy groups. It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .

Scientific Research Applications

  • Chemical Synthesis and Drug Development : Carboxylic acid derivatives, such as 1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid, are often utilized in the synthesis of pharmaceuticals. They serve as intermediates in the creation of complex molecules due to their reactivity and ability to form various functional groups. For instance, compounds containing carboxylic acid groups and tert-butoxycarbonyl (Boc) protective groups are crucial in peptide synthesis and the development of drugs with specific biological activities (Supuran et al., 2000).

  • Study of Metabolic Pathways : Research into the metabolism of certain compounds can provide insights into their potential therapeutic applications or toxicological profiles. For example, studies on the biotransformation of tert-amyl methyl ether (TAME) and its metabolites in humans and animals can shed light on the metabolic fate of structurally related compounds, including those with tert-butoxycarbonyl groups (Amberg et al., 1999).

  • Enzyme Inhibition Studies : Carboxylic acids and their derivatives play a significant role in the study of enzyme inhibitors, which are crucial in understanding disease mechanisms and developing new drugs. For instance, the synthesis and evaluation of sulfonamides incorporating beta-alanyl moieties as carbonic anhydrase inhibitors highlight the importance of such compounds in therapeutic applications, particularly in the treatment of conditions like glaucoma (Supuran et al., 2000).

  • Material Science : Carboxylic acid derivatives are also used in material science, for example, in the synthesis of polymers or coatings that require specific chemical functionalities for their performance.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Mechanism of Action

Target of Action

It’s important to note that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for the protection of amino groups .

Mode of Action

The compound, being a Boc-protected amino acid, undergoes deprotection under certain conditions. This process involves the removal of the Boc group, revealing the amino group that was initially protected . The deprotection process typically involves the use of acids such as trifluoroacetic acid (TFA) or other protic and Lewis acids . Other methods have been reported, including the use of oxalyl chloride in methanol .

Biochemical Pathways

The compound plays a role in the synthesis of peptides and other complex organic molecules. The Boc group serves as a protecting group during these synthesis processes, preventing unwanted reactions with the amino group . Once the synthesis steps are complete, the Boc group can be removed, allowing the amino group to participate in further reactions .

Pharmacokinetics

For instance, the Boc group can increase the compound’s stability and prevent it from reacting prematurely .

Result of Action

The primary result of the action of 1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid is the protection of the amino group during synthesis processes. This allows for the successful creation of complex organic molecules without unwanted side reactions . After the synthesis, the Boc group can be removed, revealing the amino group that can then participate in further reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection process is typically carried out under acidic conditions and can be influenced by temperature . Furthermore, the stability of the compound can be affected by factors such as pH and the presence of other reactive substances .

Biochemical Analysis

Biochemical Properties

1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid plays a significant role in biochemical reactions, primarily as a protecting group for amines. It interacts with various enzymes and proteins involved in peptide synthesis. The Boc group is introduced to amines using di-tert-butyl dicarbonate in the presence of a base, such as sodium hydroxide . This interaction is crucial for preventing unwanted side reactions during peptide bond formation. The compound’s stability to nucleophilic reagents and base hydrolysis makes it an ideal choice for protecting amine groups in complex biochemical processes .

Cellular Effects

This compound influences cellular processes by protecting amine groups in peptides and proteins, thereby preventing premature reactions. This protection is essential for maintaining the integrity of peptides during synthesis and ensuring accurate protein folding and function. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is indirect, as it primarily serves to safeguard functional groups during biochemical reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a stable carbamate linkage with amine groups. This linkage prevents the amine from participating in unwanted reactions. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, which cleaves the carbamate bond and releases the free amine . This mechanism ensures that the amine group is protected during synthesis and can be deprotected when needed.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of this compound is a key factor. The compound remains stable under standard storage conditions and does not degrade significantly over time. Its effects can change when exposed to acidic conditions, leading to the removal of the Boc group and the release of the free amine . Long-term studies have shown that the compound maintains its protective function without significant degradation, ensuring reliable results in peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amine groups without causing adverse effects. At high doses, there may be potential toxicity or adverse reactions due to the accumulation of the compound or its byproducts . It is essential to optimize the dosage to achieve the desired protective effects while minimizing any potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes responsible for amine protection and deprotection, such as di-tert-butyl dicarbonate and trifluoroacetic acid . These interactions ensure the efficient protection and subsequent release of amine groups during peptide synthesis, contributing to the overall metabolic flux and metabolite levels in the system .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound’s hydrophobic nature allows it to interact with lipid membranes and potentially accumulate in specific cellular compartments . Transporters and binding proteins may facilitate its movement within the cell, ensuring its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may localize to specific organelles or compartments where peptide synthesis occurs, such as the endoplasmic reticulum or Golgi apparatus . Targeting signals or post-translational modifications may direct the compound to these locations, ensuring its effective function in protecting amine groups during biochemical processes .

Properties

IUPAC Name

6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCMQIKRCZLVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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